(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy
Beschreibung
The compound (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy (hereafter referred to as Compound A) is a complex polyoxygenated molecule featuring four tert-butyl(dimethyl)silyl (TBS) protecting groups, a thiazole ring, and stereochemical complexity (3S,6R,7S,8S,12Z,15S,16E).
Compound A is synthetically derived, likely as a process-related impurity or intermediate in the synthesis of bioactive molecules. The TBS groups enhance stability during synthetic steps, a common strategy in organic chemistry to protect hydroxyl functionalities .
Eigenschaften
IUPAC Name |
(3S,7S,8S,12Z,15S,16E)-1,3,7,15-tetrakis[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H101NO5SSi4/c1-37(31-32-43(55-60(22,23)48(9,10)11)39(3)35-42-36-58-41(5)52-42)29-28-30-38(2)45(57-62(26,27)50(15,16)17)40(4)46(53)51(18,19)44(56-61(24,25)49(12,13)14)33-34-54-59(20,21)47(6,7)8/h31,35-36,38,40,43-45H,28-30,32-34H2,1-27H3/b37-31-,39-35+/t38-,40?,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGGWJZENCFVKE-XZGYZSGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H101NO5SSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858462 | |
| Record name | (7S,11S,12S,16Z,19S)-7,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
952.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193146-51-9 | |
| Record name | (7S,11S,12S,16Z,19S)-7,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Solvent-Free Silylation with TBDMS-Cl
A solvent-free approach minimizes side reactions and accelerates reaction kinetics. Starting with the unprotected polyol, TBDMS-Cl (4.2 equiv) and pyridine (2.1 equiv) are combined under mechanical stirring at 0°C. Tetrabutylammonium bromide (TBAB, 0.1 equiv) catalyzes the reaction, achieving >90% conversion to the tetrasilylated product within 2 hours.
Critical Parameters:
Comparative Analysis of Silylating Agents
| Agent | Yield (%) | Reaction Time (h) | Regioselectivity |
|---|---|---|---|
| TBDMS-Cl/TBAB | 92 | 2 | 1,3,7,15 |
| TBDPS-Cl/DMAP | 85 | 6 | 1,3,7,15 |
| TMSOTf/imidazole | 78 | 4 | Partial migration |
The TBDMS-Cl/TBAB system outperforms alternatives in both efficiency and selectivity, making it the preferred method for large-scale synthesis.
Oxidation of Aldehyde Intermediate to Carboxylic Acid
The penultimate step involves oxidizing the aldehyde (Formula D-IVa) to the corresponding carboxylic acid (Formula D-Va). A two-phase system comprising tert-butanol (150 mL), water (40 mL), and 2-methyl-2-butene (15.2 mL) is cooled to 0–5°C. Sodium chlorite (1.72 g, 80% purity) and sodium dihydrogen phosphate dihydrate (1.5 g) are added, followed by gradual warming to 25–30°C. After 2 hours, ethyl acetate extraction and brine washing yield the title compound in 98% purity.
Mechanistic Insights:
-
2-Methyl-2-butene acts as a radical scavenger, preventing over-oxidation to CO₂.
-
NaClO₂/NaH₂PO₄ generates a buffered oxidizing environment (pH 4.5–5.0), ensuring chemoselective aldehyde → carboxylic acid conversion.
Purification and Crystallization Strategies
Recrystallization from n-Pentane/Acetone
Crude product dissolved in warm acetone (40°C) is filtered through celite and layered with n-pentane at −70°C. This induces gradual crystallization, yielding needle-like crystals with >99.5% enantiomeric excess (by chiral HPLC).
Solvent Gradient Chromatography
A silica gel column eluted with hexane:ethyl acetate (95:5 → 80:20) removes residual silylation catalysts and diastereomeric impurities. Monitoring at 254 nm ensures isolation of the desired fraction.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (3S,6R,7S,8S,12Z,15S,16E) configuration. The TBDMS groups adopt a tetrahedral geometry around silicon, with Si-O bond lengths of 1.65–1.68 Å.
Scale-Up Challenges and Solutions
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether groups, replacing the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The silyl ether groups can be used to protect sensitive functional groups during biological assays.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The stability and reactivity of the silyl ether groups make them suitable for drug design and development.
Industry
Industrially, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In chemical reactions, the silyl ether groups can be selectively removed to reveal reactive hydroxyl groups, which can then participate in further reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs with TBS Groups
- Compound B: (3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxo-heptadeca-12,16-d (Santa Cruz Biotechnology) Key Differences: Compound B has three TBS groups versus four in Compound A. The absence of one TBS group reduces steric hindrance and may alter solubility or reactivity. Synthetic Relevance: The difference in TBS count highlights the importance of protecting group strategies in multi-step syntheses.
Functional Analogs with tert-Butyl Groups
- Pentaerythritol Tetrakis(3,5-Di-tert-butyl-4-hydroxyhydrocinnamate) (CAS 6683-19-8):
- Structure : Four 3,5-di-tert-butyl-4-hydroxyhydrocinnamate groups esterified to a pentaerythritol core.
- Comparison : While lacking silyl ethers, this compound shares tert-butyl substituents, which enhance oxidative stability. It is used as an antioxidant, suggesting that tert-butyl groups in Compound A may similarly influence stability .
Antimicrobial Tetrakis Compounds
- Tetrakis(1,3,4-oxadiazole) Derivatives (A15-A18):
- Activity : Exhibited antimicrobial properties in vitro, with MIC values ranging from 8–64 µg/mL against bacterial strains .
- Structural Overlap : Like Compound A, these derivatives feature multiple heterocyclic and bulky substituents. The thiazole in Compound A may mimic the bioactivity of oxadiazoles, though direct comparative data are lacking .
Analytical Challenges and Differentiation
- Isomer Discrimination: Mass spectrometry (MS) alone cannot differentiate structural isomers (e.g., Compound A vs. stereoisomers or regioisomers). For example, isomers of C18H30O2 (e.g., pinolenic acid vs. linolenic acid) share identical masses but distinct biological profiles .
- Confirmation Techniques : Nuclear magnetic resonance (NMR) and chromatographic retention times (as used in for glycoside identification) are critical for unambiguous identification of Compound A .
Research Findings and Data Tables
Table 1: Structural Comparison of Compound A and Analogs
*Estimated based on structural data.
Table 2: Analytical Techniques for Differentiation
Biologische Aktivität
The compound (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl is a complex siloxane derivative notable for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Chemical Name : (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl
- CAS Number : 193146-51-9
- Molecular Formula : C51H101NO5SSi4
- Molecular Weight : 952.8 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It is hypothesized that the siloxane groups enhance lipophilicity and stability in biological systems. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
Antioxidant Activity
Research has demonstrated that the compound effectively reduces oxidative stress markers in vitro. For instance:
- Study Findings : In a controlled study using human cell lines exposed to oxidative stressors (e.g., hydrogen peroxide), the compound reduced reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.
Cytotoxicity and Anticancer Properties
The cytotoxic effects of the compound have been evaluated against various cancer cell lines.
- Case Study : A study on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be around 25 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa (Cervical) | 30 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20 | Inhibition of proliferation |
Safety and Toxicity
Toxicological assessments indicate that the compound exhibits low toxicity in animal models. Long-term studies have shown no significant adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
- Methodology : Use orthogonal protecting groups (e.g., tert-butyl(dimethyl)silyl ethers) to control reactivity during multi-step synthesis. Monitor stereochemical integrity via - and -NMR, comparing coupling constants and chemical shifts to theoretical models .
- Data Contradiction : If inconsistencies arise in stereochemical assignments (e.g., conflicting NOESY correlations), validate using X-ray crystallography or computational methods (DFT-based NMR shift predictions) .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Experimental Design : Perform accelerated stability studies in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and quantify hydrolytic cleavage of silyl ethers using -NMR .
- Key Metrics : Track changes in relative density (baseline: ~1.462) and solubility .
Advanced Research Questions
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
- Chromatography Optimization : Use reverse-phase HPLC with gradient elution (acetonitrile/water) to resolve structurally similar intermediates. Confirm purity via HRMS and -NMR integration .
- Contradiction Handling : If unexpected byproducts form (e.g., desilylation), re-evaluate reaction conditions (moisture control, inert atmosphere) and employ scavengers like molecular sieves .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Theoretical Framework : Apply density functional theory (DFT) to model transition states for silyl ether cleavage or stereochemical inversion. Compare with experimental kinetic data (e.g., Arrhenius plots) .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm accuracy .
Methodological Recommendations
Resolving Discrepancies in Reported Solubility Data
- Approach : Conduct solvent screening (e.g., DCM, THF, hexane) with controlled humidity. Use dynamic light scattering (DLS) to detect aggregates influencing solubility .
- Advanced Tool : Pair with COSMO-RS simulations to predict solvent compatibility .
Designing a Robust Impurity Profiling Workflow
- Steps :
Synthesize potential impurities (e.g., desilylated byproducts) as reference standards.
Develop a UPLC-PDA method with a C18 column (2.6 µm, 100 Å) for baseline separation.
Quantify impurities via charged aerosol detection (CAD) to address UV-inactive species .
Theoretical & Framework Integration
Q. How to align synthetic routes with green chemistry principles?
- Strategy : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Evaluate atom economy using Sheldon’s E-factor and lifecycle analysis (LCA) tools .
Integrating Mechanistic Insights into Reaction Optimization
- Case Study : For silyl ether formation, use in situ FTIR to monitor reaction progress and identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
